Trisodium HEDTA

Vue d'ensemble

Description

Trisodium HEDTA, like other complex compounds involving sodium, EDTA, and similar ligands, plays a crucial role in various applications due to its chelating properties. Studies often focus on the synthesis, structural characterization, and applications of such compounds, indicating their importance in fields ranging from medical imaging to environmental chemistry.

Synthesis Analysis

The synthesis of complex compounds often involves reactions under specific conditions to ensure the formation of the desired product. For example, the synthesis of trisodium triborate involves hydrolysis or thermal treatment processes, showcasing the variety of synthesis methods that can be applied to similar compounds (Andrieux et al., 2010).

Molecular Structure Analysis

The determination of molecular structures is critical, as seen in the crystallographic studies of various compounds. These studies provide insights into the coordination geometry and bonding environment, which are essential for understanding the chemical behavior of compounds (Smith et al., 2015).

Chemical Reactions and Properties

The chemical reactivity and properties of compounds like this compound can be inferred from studies on their stability, chelating ability, and reactions with other substances. For example, the study on EDTA and its salts highlights their chelating properties and cytotoxic effects, which could be relevant when considering the chemical behavior of this compound in various contexts (Lanigan & Yamarik, 2002).

Physical Properties Analysis

Investigations into the physical properties, such as solubility, viscosity, and thermal behavior, are crucial for understanding how compounds like this compound can be applied in different domains. For instance, the characterization of mangafodipir trisodium provides valuable information on its solubility, viscosity, and isotonic properties, which are significant for its application as a contrast agent (Tirkkonen et al., 1997).

Chemical Properties Analysis

The chemical properties, including reactivity with metal ions and stability in various conditions, define the potential applications of compounds. The surfactant properties of N-hexadecyl ethylenediamine triacetic acid and its trisodium salt, for example, demonstrate the diverse functionality of these compounds in chelating metal ions and their use in surfactant applications (Wang et al., 2004).

Applications De Recherche Scientifique

Produits cosmétiques et de soins personnels

Le Trisodium HEDTA est largement utilisé dans les produits cosmétiques et de soins personnels {svg_1}. On le trouve dans les crèmes hydratantes, les produits de soin et de nettoyage de la peau, les produits d'hygiène personnelle, les savons de bain, les shampooings et après-shampooings, les teintures pour cheveux, les décolorants pour cheveux et bien d'autres types de produits {svg_2}.

Liaison aux ions métalliques

Le this compound et les ingrédients apparentés se lient aux ions métalliques, ce qui les inactive {svg_3}. Cette liaison contribue à empêcher la détérioration des produits cosmétiques et de soins personnels, à maintenir la clarté, à protéger les composés odorants et à prévenir le rancissement {svg_4}.

Contrecarrer les effets de l'eau dure

L'EDTA, également connu sous le nom d'acide édétique, et ses sels ont été développés pour contrer les effets de l'eau dure et des ions de métaux lourds dans la fabrication des textiles {svg_5}. Ces chélateurs métalliques sont largement utilisés dans les produits cosmétiques et de soins personnels, dans l'alimentation et dans les médicaments {svg_6}.

Amélioration de l'effet moussant et du pouvoir nettoyant

Ces ingrédients forment des complexes avec le calcium, le magnésium et le fer, ce qui permet d'améliorer l'effet moussant et le pouvoir nettoyant des produits cosmétiques et de soins personnels {svg_7}. En se liant aux ions métalliques, ces ingrédients empêchent les métaux de se déposer sur les cheveux, le cuir chevelu et la peau {svg_8}.

Conservation des aliments

La Food and Drug Administration (FDA) a examiné la sécurité de l'EDTA disodique et de l'EDTA disodique calcique et a approuvé l'utilisation de ces ingrédients comme conservateurs alimentaires pour une addition directe aux aliments {svg_9}.

Traitement de l'eau

L'une des principales utilisations du this compound est le traitement de l'eau {svg_10}. En tant qu'agent séquestrant, il se lie aux ions de métaux lourds, tels que le fer, le cuivre et le zinc, empêchant leur précipitation et la formation de tartre dans les systèmes d'eau {svg_11}.

Secteur manufacturier

Dans le secteur manufacturier, le this compound est utilisé comme stabilisateur dans la production de cosmétiques, de détergents et de produits de soins personnels {svg_12}. Il améliore les performances et la longévité de ces produits en empêchant la dégradation causée par les ions métalliques et autres contaminants {svg_13}.

Agriculture

Avec ses puissantes propriétés chélatantes, le this compound est très efficace en agriculture {svg_14}. Il forme des complexes stables avec les ions métalliques, ce qui en fait un candidat idéal pour un large éventail d'applications {svg_15}.

Mécanisme D'action

Target of Action

Trisodium HEDTA primarily targets metal ions . It forms stable complexes with metal ions such as calcium, magnesium, and iron . These metal ions are crucial in various biochemical processes, and their inactivation or removal can significantly impact these processes .

Mode of Action

This compound acts as a chelating agent , binding to metal ions and inactivating them . The chelation process involves the formation of coordinate bonds between the metal ions and the HEDTA molecule . This bond formation results in the creation of a ring structure, known as a chelate . The chelate prevents the metal ions from reacting with other substances, allowing for their removal or stabilization .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the chelation of metal ions . By binding with metal ions, this compound prevents the metals from being deposited onto the hair, scalp, and skin . This action enhances the foaming and cleaning performance of cosmetics and personal care products .

Pharmacokinetics

This compound exhibits remarkable chemical properties that contribute to its effectiveness as a chelating agent . It is highly soluble in water, allowing it to effectively bind with metal ions and remove them from various systems . Therefore, dermal exposures to this compound from the use of cosmetics and personal care products containing this ingredient would result in very little skin penetration and systemic levels well below those shown to produce adverse effects in oral studies .

Result of Action

The binding of metal ions by this compound helps prevent the deterioration of cosmetics and personal care products . It also helps to maintain clarity, protect fragrance compounds, and prevent rancidity . In the manufacturing sector, this compound’s stabilizing effect prolongs the shelf life of products by preventing degradation and oxidation .

Orientations Futures

Trisodium HEDTA finds applications in a wide range of industries due to its exceptional chelating properties . One of its primary uses is in water treatment, where it is employed as a sequestering agent . It binds with heavy metal ions, such as iron, copper, and zinc, preventing their precipitation and the formation of scale in water systems . In the manufacturing sector, this compound is used as a stabilizer in the production of cosmetics, detergents, and personal care products . It enhances the performance and longevity of these products by preventing the degradation caused by metal ions and other contaminants .

Propriétés

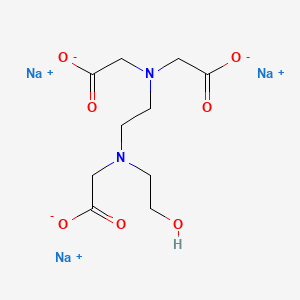

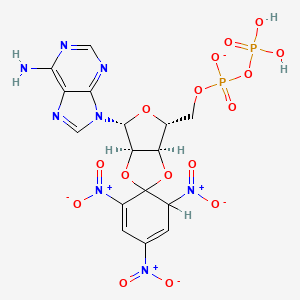

IUPAC Name |

trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(2-hydroxyethyl)amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O7.3Na/c13-4-3-11(5-8(14)15)1-2-12(6-9(16)17)7-10(18)19;;;/h13H,1-7H2,(H,14,15)(H,16,17)(H,18,19);;;/q;3*+1/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHNXAQZPEBNFBC-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CCO)CC(=O)[O-].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N2Na3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

150-39-0 (Parent) | |

| Record name | Trisodium N-hydroxyethylethylenediaminetriacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, N-(2-(bis(carboxymethyl)amino)ethyl)-N-(hydroxyethyl)-, trisodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001330547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9027075 | |

| Record name | Trisodium (2-hydroxyethyl)ethylenediaminetriacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9027075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid, Odorless crystalline powder; [MSDSonline] | |

| Record name | Glycine, N-[2-[bis(carboxymethyl)amino]ethyl]-N-(2-hydroxyethyl)-, sodium salt (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Versenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7644 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

Flash point: 100 °C (closed cup) | |

| Record name | TRISODIUM N-HYDROXYETHYLETHYLENEDIAMINETRIACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5628 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble in most organic solvents, In water, 480 g/L at 20 °C | |

| Record name | TRISODIUM N-HYDROXYETHYLETHYLENEDIAMINETRIACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5628 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.285 | |

| Record name | TRISODIUM N-HYDROXYETHYLETHYLENEDIAMINETRIACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5628 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS RN |

139-89-9, 1330-54-7 | |

| Record name | Trisodium N-hydroxyethylethylenediaminetriacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, N-(2-(bis(carboxymethyl)amino)ethyl)-N-(hydroxyethyl)-, trisodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001330547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, N-[2-[bis(carboxymethyl)amino]ethyl]-N-(2-hydroxyethyl)-, sodium salt (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trisodium (2-hydroxyethyl)ethylenediaminetriacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9027075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trisodium 2-(carboxylatomethyl(2-hydroxyethyl)amino)ethyliminodi(acetate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.893 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRISODIUM HEDTA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3E0U7O8KI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRISODIUM N-HYDROXYETHYLETHYLENEDIAMINETRIACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5628 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

288 °C (hydate) | |

| Record name | TRISODIUM N-HYDROXYETHYLETHYLENEDIAMINETRIACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5628 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary application of Trisodium HEDTA in the context of the provided research papers?

A1: While this compound has various applications, the provided research papers highlight its use as a chelating agent in specific contexts:

- Hanford wastes: this compound, along with Tetrasodium EDTA, serves as a complexing agent for radioactive materials in Hanford wastes. [] Understanding its degradation and contribution to ammonia formation is crucial for safe waste management.

Q2: How does this compound contribute to ammonia formation in Hanford wastes?

A2: this compound in Hanford waste undergoes radiolytic and thermal degradation. [] This degradation produces various byproducts, including organic nitrogen compounds. These compounds can then be converted to ammonia through a series of reactions, contributing to the overall ammonia levels in the waste.

Q3: The research mentions that this compound can impact wound healing. What is the mechanism behind this observation?

A3: Research suggests that this compound, when present in the lumen of the stomach, can interfere with wound healing by chelating extracellular calcium. [] This chelation disrupts the localized increase in extracellular calcium concentration necessary for the repair process. Specifically, it hinders the late-phase mobilization of intracellular calcium and ultimately slows down gastric epithelial repair.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methyl-3-furanyl]-oxomethyl]amino]pentanedioic acid dimethyl ester](/img/structure/B1199904.png)

![4,5-Dichloro-3-isothiazolecarboxylic acid [1-(2-furanylmethylamino)-1-oxopropan-2-yl] ester](/img/structure/B1199905.png)

![5-Fluoro-1-[1-[[1-(2-phenylethyl)-5-tetrazolyl]methyl]-4-piperidinyl]benzotriazole](/img/structure/B1199906.png)

![2-[[5-(Ethoxymethyl)-2-methyl-4-pyrimidinyl]amino]-1-(5-methoxy-1,2-dimethyl-3-indolyl)ethanone](/img/structure/B1199907.png)

![2-(4-Fluorophenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1199913.png)